N-(3-acetylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(3-ACETYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps. One common method includes the reaction between tosyl chloride and an excess of amines in the presence of NMP (N-Methyl-2-pyrrolidone) as a solvent at room temperature for 24 hours . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like NMP or THF (tetrahydrofuran).
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an antimicrobial and anticancer agent is being explored.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication . The compound binds to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.
Comparison with Similar Compounds
N-(3-ACETYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other sulfonamide derivatives, such as:
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-tosyl-1H-imidazole: Another sulfonamide derivative with distinct chemical properties and applications.
4-methyl-N-(pyridin-4-yl)benzenesulfonamide: Known for its antibacterial and antifungal activities.
Properties
Molecular Formula |
C25H24N2O5S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H24N2O5S/c1-16-7-10-21(11-8-16)33(30,31)27-15-24(32-23-13-17(2)9-12-22(23)27)25(29)26-20-6-4-5-19(14-20)18(3)28/h4-14,24H,15H2,1-3H3,(H,26,29) |
InChI Key |
QOYBBEXBRJAQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
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